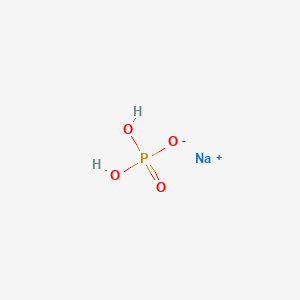

sodium;dihydrogen phosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.977 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Phosphate Chemistry and Research Evolution

The journey of phosphate (B84403) chemistry began with the discovery of phosphorus itself in 1669 by Hennig Brand, a German alchemist who isolated the element from urine. gutenberg.orgbritannica.comsciencehistory.org For over a century, phosphorus remained largely a curiosity. britannica.com A pivotal shift occurred in the late 18th century when scientists like Carl Wilhelm Scheele and Johan Gottlieb Gahn demonstrated that bones are primarily composed of calcium phosphate. wikipedia.org This discovery led to the use of bone ash as the main source for producing phosphorus and its compounds. wikipedia.org

The 19th century witnessed significant advancements in understanding phosphoric acids. The work of Thomas Graham was instrumental in elucidating the different forms of phosphoric acid, namely ortho-, pyro-, and metaphosphoric acids. gutenberg.org This foundational knowledge paved the way for the development of phosphate-based fertilizers, especially after it was established that the fertilizing power of bones lay in their phosphoric acid content. gutenberg.org The late 1800s marked a technological leap with James Burgess Readman's development of an electric furnace method for producing phosphorus from phosphate rock, a method that, in principle, is still in use today. britannica.com This innovation made phosphates more accessible for various applications.

The 20th century saw an explosion in the application of phosphates, driven by the demands of agriculture and industry, particularly after World War II. floridapoly.edu This era also saw the rise of more concentrated phosphate products, shifting the focus from simple mining to complex chemical production. floridapoly.edu In the realm of academic research, the development of new synthesis methods, such as the use of cation exchange resins to produce sodium dihydrogen phosphate from sodium chloride and orthophosphoric acid, continues to evolve the field. scispace.com

Significance of Sodium Dihydrogen Phosphate in Contemporary Scientific Disciplines

Sodium dihydrogen phosphate (B84403), also known as monobasic sodium phosphate or monosodium phosphate, is a cornerstone reagent in many scientific disciplines due to its properties as a buffering agent, phosphate source, and catalyst. thomassci.comrpicorp.com

In molecular biology and biochemistry , it is extensively used in the preparation of phosphate buffer solutions. atamanchemicals.com These buffers are critical for maintaining a stable pH, which is essential for a wide range of experiments including enzyme assays, protein purification, and the extraction and electrophoresis of DNA and RNA. thomassci.comrpicorp.comatamanchemicals.com The compound's ability to provide phosphate ions is also vital for studying biological processes like DNA/RNA synthesis, energy metabolism, and signal transduction. rpicorp.com

In chemistry , sodium dihydrogen phosphate serves as a catalyst in various organic reactions. For instance, it has been shown to be an efficient catalyst for the one-pot, three-component synthesis of α-aminophosphonates under solvent-free conditions. tandfonline.comresearchgate.net Its acidic nature also makes it useful in other catalytic applications. tandfonline.com

The field of materials science utilizes sodium dihydrogen phosphate in several ways. It has been investigated for its role in promoting the carbonation of certain materials for applications like CO2 sequestration. tandfonline.com Additionally, it is used in the manufacturing of ceramics and enamels. funcmater.com

In pharmaceutical sciences , it functions as a buffering agent in oral and injectable drug formulations to ensure the stability and efficacy of the active ingredients. atamanchemicals.com It is also a component in the formulation of some diagnostic kits. rpicorp.com

Crystalline Forms and Hydration States in Research Contexts

Conventional Chemical Synthesis Routes

The most established and widely used methods for producing sodium dihydrogen phosphate rely on direct neutralization and conversion from other phosphate salts. These techniques are well-understood and form the backbone of industrial-scale production.

Neutralization of Orthophosphoric Acid with Sodium Bases

A primary route to synthesizing sodium dihydrogen phosphate is the partial neutralization of orthophosphoric acid (H₃PO₄). atamanchemicals.comnanyangchemical.com This process involves carefully controlling the stoichiometry of the reaction to ensure the formation of the desired dihydrogen phosphate salt. nanyangchemical.com The pH of the reaction mixture is a critical parameter, typically adjusted to a range of 4.4-4.6 to favor the formation of NaH₂PO₄. google.com

The reaction between orthophosphoric acid and sodium hydroxide (B78521) (NaOH) is a common and direct method for producing sodium dihydrogen phosphate. nanyangchemical.comchemicalbook.com In this process, one mole of orthophosphoric acid reacts with one mole of sodium hydroxide to yield one mole of sodium dihydrogen phosphate and one mole of water. chemicalbook.com The reaction is typically carried out in an aqueous solution, and the resulting sodium dihydrogen phosphate can be recovered by crystallization. nanyangchemical.comchemicalbook.com

Reaction: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O

This method is utilized in both laboratory and industrial settings. nanyangchemical.com In a laboratory context, it often involves the precise titration of a known concentration of phosphoric acid with a standardized sodium hydroxide solution. nanyangchemical.com Industrially, this reaction is a cornerstone for producing various sodium phosphate salts, with the ratio of reactants being the determining factor for the final product. epa.gov

Another prevalent method involves the neutralization of orthophosphoric acid with sodium carbonate (Na₂CO₃). nanyangchemical.comlygshuren.com This reaction proceeds with the slow addition of solid sodium carbonate to a dilute aqueous solution of orthophosphoric acid under controlled agitation. nanyangchemical.com The reaction produces sodium dihydrogen phosphate, water, and carbon dioxide.

Reaction: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂

This method is also used in the production of other sodium phosphates, with the final product being dependent on the ratio of phosphoric acid to sodium carbonate. epa.gov The process can also be followed by neutralization with sodium carbonate after reacting mono- and diglycerides with phosphorus pentoxide. atamanchemicals.com

Industrial-Scale Conversion from Other Sodium Phosphate Salts

On an industrial scale, sodium dihydrogen phosphate can be produced through the conversion of other phosphate salts. chemicalbook.com One such process involves the treatment of dicalcium phosphate with sodium bisulfate. This reaction yields sodium dihydrogen phosphate and calcium sulfate, which precipitates and is removed. The resulting sodium dihydrogen phosphate solution is then crystallized. chemicalbook.com

Another industrial approach involves adjusting the sodium-to-phosphate ratio of a feed liquor containing a mixture of monosodium and disodium (B8443419) phosphates. By adding phosphoric acid to this mixture, the equilibrium is shifted to produce a solution of sodium dihydrogen phosphate. epa.gov

Emerging and Novel Synthesis Strategies

Research into alternative synthesis routes for sodium dihydrogen phosphate is driven by the desire for more cost-effective and environmentally friendly processes. These emerging strategies often focus on utilizing different starting materials.

Reactions Involving Sodium Chloride and Orthophosphoric Acid

A novel approach to synthesizing sodium dihydrogen phosphate involves the direct reaction of sodium chloride (NaCl) with orthophosphoric acid (H₃PO₄). acs.org This method is of interest because sodium chloride is an inexpensive and abundant raw material. acs.org The reaction produces sodium dihydrogen phosphate and hydrogen chloride (HCl) as a byproduct. acs.orgacs.org

Reaction: NaCl + H₃PO₄ → NaH₂PO₄ + HCl

The key challenge in this process is the effective removal of the hydrogen chloride gas, which is crucial for driving the reaction to completion. acs.orgacs.org Studies have shown that factors such as reaction temperature, air flow rate, and the addition of water can influence the conversion of sodium chloride and the yield of sodium dihydrogen phosphate. acs.org One method to facilitate the removal of HCl involves the use of an organic amine that is immiscible with the aqueous phase, trapping the HCl and allowing for its separation. acs.org Another approach utilizes cation exchange resins under ambient conditions to produce sodium dihydrogen phosphate from sodium chloride and orthophosphoric acid. researchgate.net Research has demonstrated that a high conversion rate of NaCl can be achieved, with sodium dihydrogen phosphate being the primary product. acs.orgacs.org

Synthesis from Purified Extraction Phosphoric Acid Sources

Wet-process phosphoric acid (WPA) is a common starting material for phosphate production, but it contains numerous impurities. researchcommons.orgresearchgate.net Several methods have been developed to produce high-purity sodium dihydrogen phosphate from this source.

One method involves purifying the extraction phosphoric acid using precipitation with agents like sodium carbonate, metasilicate, and barium carbonate, followed by neutralization with gaseous ammonia. researchcommons.org The purified monoammonium phosphate solution is then treated with sodium carbonate. Subsequent drying at 100°C yields sodium dihydrogen phosphate monohydrate. researchcommons.org

Another process uses a combination of extraction, stripping, and crystallization with tributyl phosphate (TBP) and kerosene (B1165875) as the extractant. researchgate.net This technique can yield a product with a purity of over 99.3%. researchgate.net A different approach reacts wet-process phosphoric acid with carbamide (urea) to form an intermediate, which is then reacted with sodium hydroxide or sodium carbonate to produce sodium dihydrogen phosphate with a purity of 98% or higher. google.com

| Purification/Synthesis Method | Key Reagents | Reported Product Purity | Reference |

|---|---|---|---|

| Precipitation and Neutralization | Sodium carbonate, metasilicate, barium carbonate, gaseous ammonia | Not specified, but described as pure | researchcommons.org |

| Solvent Extraction (TBP/Kerosene) | Tributyl phosphate (TBP), kerosene, sodium hydroxide | > 99.3% | researchgate.net |

| Carbamide Intermediate | Carbamide (urea), sodium hydroxide or sodium carbonate | ≥ 98% | google.com |

Co-production Methodologies with Agricultural Byproducts

Innovative synthesis methods focus on creating value-added byproducts, particularly for agricultural use. One such method prepares sodium dihydrogen phosphate while co-producing a special compound fertilizer for cowpea. google.com This process involves reacting urea (B33335) with phosphoric acid to create an intermediate, which is then reacted with sodium hydroxide to yield sodium dihydrogen phosphate. The remaining components are formulated into a specialized fertilizer. google.com This integrated approach offers both economic and environmental benefits by utilizing all components of the reaction mixture. google.comgoogle.com

Green Chemistry Principles in Sodium Dihydrogen Phosphate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sodium dihydrogen phosphate to create more sustainable and environmentally benign processes.

Surfactant-Free Preparations

A key aspect of green synthesis is the avoidance of surfactants, which can be costly and require extensive post-treatment for removal. chemicalbook.com The surfactant-free synthesis of sodium dihydrogen phosphate dihydrate is noted for minimizing energy consumption and reducing production costs. chemicalbook.com This approach aligns with the principles of sustainable chemistry by lessening the environmental impact associated with the use and disposal of surfactants. chemicalbook.com While many surfactant-free methods in the literature focus on the synthesis of nanoparticles where sodium dihydrogen phosphate is a reagent, the principles of avoiding these auxiliary substances are directly applicable to the production of the compound itself. mdpi.comrsc.org

Applications of Sodium Dihydrogen Phosphate in Advanced Materials Science and Engineering Research

Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) is a crucial inorganic compound that serves as a versatile precursor and reactant in the field of advanced materials science. Its role is particularly prominent in the synthesis of biomaterials and the development of specialized cementitious systems, where it functions as a reliable phosphate source, influencing reaction kinetics, product morphology, and final material properties.

Environmental Research Applications and Mechanistic Studies

Remediation and Waste Management Strategies

Sodium dihydrogen phosphate (B84403) is integral to innovative environmental remediation and waste management strategies. Its applications range from the sequestration of heavy metals in waste-to-energy systems to the purification of municipal wastewater, highlighting its utility in addressing complex environmental contamination issues.

Pyrolysis is an alternative to incineration for treating municipal solid waste (MSW) that facilitates energy and resource recovery. uc.edu However, the process can release hazardous heavy metals into the environment, necessitating effective control measures. uc.edu

One promising strategy involves the use of adsorbent materials to capture these metals within the pyrolysis system. Research has demonstrated that modifying common materials with sodium dihydrogen phosphate can significantly enhance their ability to retain heavy metals, thereby preventing their release.

Studies have investigated the modification of kaolin (B608303) with sodium dihydrogen phosphate to create a novel adsorbent, referred to as H2P-Kaolin, for the capture of heavy metals during the pyrolysis of municipal solid waste (MSW). nih.govsydneywater.com.au The addition of this modified kaolin has been shown to substantially increase the retention rates of several hazardous heavy metals within the solid pyrolysis residue. nih.govwcs-group.co.uk

The effectiveness of H2P-Kaolin is demonstrated by the significant increase in the retention of chromium (Cr), cadmium (Cd), lead (Pb), and arsenic (As). nih.gov In one study, the addition of H2P-Kaolin modified with a 5% impregnation ratio resulted in retention rates of 75.54% for Cr, 53.37% for Cd, 79.68% for Pb, and 73.47% for As. nih.govwcs-group.co.uk This represents a marked improvement over the baseline retention rates in untreated MSW pyrolysis. nih.govwcs-group.co.uk The primary factor for this enhanced adsorption capacity is the reaction of phosphate with the heavy metals. nih.govsydneywater.com.au

Table 1: Heavy Metal Retention Rates with and without Modified Kaolin

| Heavy Metal | Retention Rate in MSW Pyrolysis (%) | Retention Rate with H2P-Kaolin (%) |

|---|---|---|

| Chromium (Cr) | 45.01 | 75.54 |

| Cadmium (Cd) | 32.49 | 53.37 |

| Lead (Pb) | 55.81 | 79.68 |

| Arsenic (As) | 30.53 | 73.47 |

Data sourced from a study on the adsorption effect of sodium dihydrogen phosphate-modified kaolin. nih.gov

Density Functional Theory (DFT) calculations have been employed to provide a deeper understanding of the adsorption mechanisms at a molecular level. nih.gov DFT is a computational method used to investigate the electronic structure of many-body systems. ppor.azwaterandwastewater.com These studies help to elucidate the interactions between the adsorbent material and heavy metal molecules. sswm.info

Research indicates that the phosphate component of the modified kaolin plays a crucial role in its enhanced adsorption capabilities. nih.gov DFT calculations show that the reactivity of heavy metal molecules is significantly higher with phosphate (represented as NaPO₃ in the calculations) than with unmodified kaolin. nih.govwcs-group.co.uk This is evidenced by the lower frontier orbital energy gap values for the interaction between heavy metal chlorides and NaPO₃ compared to kaolin. nih.gov For instance, the energy gap for lead chloride (PbCl₂) with kaolin is 0.122 hartrees, while with NaPO₃ it is substantially lower at 0.074 hartrees, indicating a more favorable reaction. nih.govwcs-group.co.uk

Table 2: Frontier Orbital Energy Gap Values (in hartrees) for Heavy Metal Molecules with Kaolin and NaPO₃

| Heavy Metal Compound | Kaolin | NaPO₃ |

|---|---|---|

| CrCl₃ | 0.073 | 0.026 |

| CdCl₂ | 0.154 | 0.106 |

| PbCl₂ | 0.122 | 0.074 |

| As₄ | 0.147 | 0.099 |

Data from Density Functional Theory (DFT) calculations. nih.gov

Advanced wastewater treatment processes are employed to remove a wide array of contaminants that are not eliminated by conventional primary and secondary treatments. pca.state.mn.us These technologies are crucial for meeting stringent environmental standards and protecting aquatic ecosystems. pca.state.mn.us The removal of nutrients, such as phosphorus, is a key objective of advanced wastewater treatment to prevent eutrophication in receiving water bodies. wcs-group.co.uk

Phosphorus in wastewater exists in various forms, including orthophosphate, condensed phosphates, and organic phosphates. nih.gov Advanced treatment technologies often involve chemical or biological processes to convert soluble phosphate into a solid form that can be removed through sedimentation or filtration. nih.gov Chemical precipitation, for instance, utilizes metal salts like alum or ferric chloride to form insoluble phosphate precipitates. ssiaeration.comresearchgate.net While sodium dihydrogen phosphate itself is a source of phosphorus, understanding the chemistry of phosphates is central to these removal technologies. Phosphate-based materials are also explored for their capacity to adsorb heavy metals from wastewater, showcasing the dual role of phosphate compounds in water purification. sydneywater.com.au

Heavy Metal Adsorption from Municipal Solid Waste Pyrolysis Systems

Carbon Sequestration and Sustainable Construction Materials

In addition to its role in remediation, sodium dihydrogen phosphate is being investigated for its potential to contribute to carbon capture and the development of more sustainable building materials.

Merwinite (Ca₃MgSi₂O₈), a compound found in binders derived from high-magnesium limestone, has the potential to sequester carbon dioxide (CO₂) through carbonation. ssiaeration.comresearchgate.net However, its natural carbonation reactivity is low. ssiaeration.com Research has shown that the addition of sodium dihydrogen phosphate can significantly enhance this process. ssiaeration.comresearchgate.net

Treating synthetic merwinite with a sodium dihydrogen phosphate solution has been demonstrated to boost its CO₂ uptake and improve the mechanical strength of the resulting material. ssiaeration.com The optimal performance was observed with a 1 mol/L concentration of sodium dihydrogen phosphate, which more than doubled the compressive strength and CO₂ uptake compared to untreated merwinite after 24 hours of carbonation. ssiaeration.com The compressive strength reached 74.57 MPa, and the CO₂ uptake was 11.88% by weight. ssiaeration.com This enhancement is attributed to the fact that sodium dihydrogen phosphate promotes the dissolution of calcium and magnesium ions from merwinite. ssiaeration.com This action forms phosphate precipitates that serve as nucleation sites for the formation of carbonation products like calcite and silica (B1680970) gel, which in turn strengthen the material's microstructure. ssiaeration.com These findings suggest a viable pathway for utilizing high-magnesium limestone resources in a more sustainable manner while contributing to CO₂ sequestration. researchgate.net

Enhancement of Mechanical Strength in Carbonated Systems

Sodium dihydrogen phosphate (NaH₂PO₄) has been identified as a significant agent for enhancing the mechanical properties of certain carbonated systems. Research has particularly highlighted its role in promoting the carbonation reactivity of materials like merwinite (Ca₃MgSi₂O₈), a component found in binders derived from high magnesium limestone. tandfonline.comtandfonline.com The application of sodium dihydrogen phosphate can lead to substantial improvements in compressive strength and CO₂ uptake, which is attributed to its influence on the dissolution and precipitation processes during carbonation. tandfonline.comtandfonline.com

Studies involving synthetic merwinite samples subjected to accelerated carbonation have demonstrated the efficacy of sodium dihydrogen phosphate. tandfonline.comtandfonline.com The compound facilitates the dissolution of calcium (Ca²⁺) and magnesium (Mg²⁺) ions from the merwinite structure. tandfonline.comtandfonline.com These dissolved ions then react with the phosphate, forming phosphate precipitates. These precipitates act as nucleation sites, promoting the formation and growth of carbonation products, primarily calcite and silica gel. tandfonline.comtandfonline.com

The research indicates an optimal concentration for this enhancement. In one study, the most significant improvements in both compressive strength and CO₂ uptake were observed when a 1 mol/L solution of sodium dihydrogen phosphate was used, with the carbonation process carried out over 24 hours. tandfonline.com Compared to a control group without the addition of sodium dihydrogen phosphate, the compressive strength more than doubled under these optimal conditions. tandfonline.com

The following interactive data table summarizes the key findings from a study on merwinite carbonation enhanced by sodium dihydrogen phosphate. tandfonline.com

| Concentration of NaH₂PO₄ (mol/L) | Compressive Strength (MPa) | CO₂ Uptake (wt.%) |

| 0 (Control) | < 37 | < 6 |

| 1 | 74.57 | 11.88 |

Note: The data presented is based on synthetic merwinite samples carbonated for 24 hours. tandfonline.com

These findings underscore the potential of sodium dihydrogen phosphate in sustainable construction, where it can be used to improve the performance of alternative binders and contribute to CO₂ sequestration. tandfonline.comtandfonline.com

Biochemical and Biotechnological Research Applications Non Clinical Focus

Buffer System Design and Optimization in Biological Systems

Phosphate (B84403) buffers, typically prepared using a combination of sodium dihydrogen phosphate (the weak acid) and its conjugate base, disodium (B8443419) hydrogen phosphate, are fundamental in laboratory settings. libretexts.orgmpbio.com The ability to create buffers with a specific pH, typically ranging from 6.2 to 8.2, makes them suitable for a vast array of biological applications. researchgate.netaatbio.com This pH range is physiologically relevant and is where many biological molecules maintain their stability and activity. weberscientific.commsesupplies.com

The catalytic activity of enzymes is highly dependent on the pH of their environment. patsnap.com Even minor fluctuations can significantly alter reaction rates or lead to irreversible denaturation of the enzyme. scispectrum.inpatsnap.com Phosphate buffer solutions, containing sodium dihydrogen phosphate, are extensively used in enzyme kinetics studies to provide a stable pH environment, ensuring that enzymes operate at their optimal activity. scispectrum.intzgroupusa.com This stability is essential for accurately measuring kinetic parameters and assessing the effects of inhibitors on enzyme activity. scispectrum.in

However, the choice and concentration of the buffer can also influence enzyme kinetics, a critical aspect of optimization. Research on enzymes like cis-aconitate decarboxylase (ACOD1) has shown that high concentrations of phosphate (e.g., 167 mM) can act as a competitive inhibitor, likely due to the increased ionic strength from doubly-charged hydrogen phosphate ions which can reduce electrostatic forces between the substrate and the enzyme's active site. nih.gov This highlights the need for careful buffer selection and optimization for each specific enzyme system. researchgate.net

Studies comparing different buffer systems have demonstrated varied effects on enzyme kinetic parameters. For instance, the metalloenzyme BLC23O exhibited different substrate affinities (Km) and catalytic efficiencies (kcat/Km) in phosphate, HEPES, and Tris-HCl buffers, even at the same pH and temperature. acs.org

| Buffer System | Substrate Affinity (Km, mM) | Turnover Number (kcat, s-1) | Catalytic Efficiency (kcat/Km, mM-1s-1) |

|---|---|---|---|

| Phosphate | 0.24 ± 0.01 | 0.21 ± 0.003 | 0.64 ± 0.01 |

| HEPES | 0.53 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |

| Tris-HCl | 0.51 ± 0.01 | 0.33 ± 0.002 | 0.64 ± 0.01 |

Maintaining the structural integrity of macromolecules like proteins and nucleic acids is paramount for successful experimentation. Sodium phosphate buffers play a crucial role in this preservation. researchgate.net For proteins, these buffers help to maintain a stable pH, preventing denaturation and aggregation that can be caused by pH fluctuations. scispectrum.inresearchgate.net Studies using various spectroscopic methods have shown that sodium phosphate buffer solutions protect the native structures of proteins like lysozyme, bromelain, and human serum albumin. researchgate.net The stabilizing effect is concentration-dependent, with increasing buffer concentration generally providing greater structural stabilization for certain proteins. researchgate.net

For nucleic acids, the negatively charged phosphate backbone is a key structural feature. gatech.edu The stability of structures like the DNA double helix depends on the shielding of electrostatic repulsion between these phosphate groups. gatech.edu Cations, such as the sodium ions (Na+) provided by sodium dihydrogen phosphate in a buffer solution, act as counterions that neutralize this negative charge, thereby stabilizing the nucleic acid structure. gatech.edunih.gov The concentration of these cations is a critical factor influencing the melting temperature (TM) of DNA, with higher concentrations generally leading to increased stability. nih.gov While other specialized preservation buffers exist, the fundamental role of providing counterions and maintaining a stable pH makes phosphate-based systems relevant for the routine handling and storage of nucleic acids in the lab. sigmaaldrich.comlifescienceproduction.co.ukmdpi.com

Reagent in Molecular Biology and Biochemical Assays

Sodium dihydrogen phosphate is a fundamental reagent in molecular biology and biochemistry, primarily as a component for preparing biological buffers. medchemexpress.commedchemexpress.comscharlab.com It is frequently used in combination with disodium phosphate to formulate phosphate-buffered saline (PBS) and other phosphate buffers for a wide range of applications. weberscientific.comnovoprolabs.comigem.org These buffers are ubiquitous in molecular biology experiments, cell culture, and biochemical assays. aatbio.commsesupplies.comnovoprolabs.com

The applications of sodium dihydrogen phosphate as a reagent are extensive and include:

Chromatography: It is used in the preparation of mobile phases and buffers for various chromatographic techniques, including liquid chromatography. medchemexpress.combellchem.comavantorsciences.com

Electrophoresis: Phosphate buffers are commonly used as running buffers for DNA and protein gel electrophoresis.

Antibody Purification: The compound is utilized in buffer preparations for the purification of antibodies. mpbio.combellchem.comavantorsciences.com

Cell Culture: Phosphate-buffered saline is essential for washing cells and as a base for media formulations, helping to maintain physiological pH. msesupplies.com

Enzyme Assays: As discussed, it is a key component in buffers designed to study enzyme activity. tzgroupusa.compatsnap.com

The purity of the reagent is critical for these sensitive applications, leading to the availability of specific "molecular biology grade" sodium dihydrogen phosphate, which is tested to be free of DNases, RNases, and proteases. scharlab.com

Solute-Solvent Interaction Studies with Biological Molecules

Understanding the interactions between solutes, solvents, and biological macromolecules is crucial for deciphering fundamental processes like protein folding, stability, and enzyme function. researchgate.net Sodium dihydrogen phosphate is used as a solute in studies designed to probe these complex interactions.

Research has been conducted to characterize the hydration properties and solute-solvent interactions of amino acids in aqueous solutions of sodium dihydrogen phosphate. researchgate.net Such studies provide insights into how salts influence the stability of proteins, which has significant implications for understanding protein phenomena such as folding/unfolding transitions, solubility, and denaturation. researchgate.net By analyzing parameters like apparent molar volume and compressibility, scientists can deduce the nature of interactions between the ions of the salt and the functional groups of biomolecules.

With nucleic acids, the interaction with the solvent and surrounding ions is critical to their structure. gatech.edu The negatively charged phosphate backbone of DNA and RNA interacts strongly with cations like sodium. gatech.eduoup.com These interactions screen the negative charges, allowing the nucleic acid to adopt its stable, folded conformation. gatech.edu Studies involving different solvents and solutes, including phosphate ions, help to elucidate the forces that govern nucleic acid structure and stability. oup.comnih.gov For example, it has been shown that choline (B1196258) dihydrogen phosphate can ensure the long-term stability of nucleic acid structures, highlighting the specific interactions between the dihydrogen phosphate anion, the cation, and the nucleic acid. oup.com

Agricultural and Soil Science Research

Phosphorus Dynamics and Nutrient Cycling in Soil Systems

Phosphorus (P) in soil exists in a complex and dynamic equilibrium between various organic and inorganic forms. nih.gov Inorganic phosphorus typically constitutes 35% to 70% of total soil phosphorus. nih.gov When sodium dihydrogen phosphate (B84403) is introduced into the soil system, it dissolves, releasing sodium ions (Na+) and dihydrogen phosphate ions (H₂PO₄⁻). The dihydrogen phosphate ion is a primary form of inorganic phosphorus that plants can absorb. saskoer.ca

The fate of this soluble phosphate is heavily influenced by soil properties, particularly pH. unl.edu

In acidic soils (low pH): Phosphate ions react readily with soluble iron, aluminum, and manganese, forming less soluble precipitates. They can also be strongly adsorbed onto the surfaces of iron and aluminum hydroxides and clay minerals. nih.govunl.edu

In alkaline or calcareous soils (high pH): Phosphorus can precipitate with calcium to form various calcium phosphates, which have limited solubility. nih.govunl.edu

The optimal pH range for phosphorus bioavailability is generally between 5.5 and 7.0. unl.edu The introduction of H₂PO₄⁻ can temporarily influence the pH in the immediate vicinity of the fertilizer granule, affecting these precipitation and adsorption reactions.

Nutrient cycling describes the movement of elements from organic to inorganic forms and back again. sustainable-soil-management.com Soil microorganisms play a central role in this process. They can immobilize soluble phosphate, incorporating it into their biomass. saskoer.ca Conversely, through mineralization, microbes break down organic matter, releasing inorganic phosphate that plants can use. saskoer.ca The application of readily soluble fertilizers like sodium dihydrogen phosphate provides a direct input into the inorganic pool of the phosphorus cycle, which can then be taken up by plants or enter into reactions with soil minerals. phytojournal.com

Role in Sustainable Fertilizer Development

The use of sodium dihydrogen phosphate is being explored within the framework of sustainable fertilizer development, which aims to enhance nutrient use efficiency while minimizing environmental impact. annexechem.com A significant challenge with phosphate fertilizers is that a large proportion of the applied phosphorus is rapidly fixed in the soil, becoming unavailable to plants. phytojournal.com This necessitates strategies to improve efficiency and reduce the over-application that can lead to environmental issues like eutrophication of water bodies. chemical-sales.comasiachmical.com

Research focuses on several key areas:

Controlled-Release Formulations: Innovations include creating coated or granulated fertilizers that dissolve more slowly. This approach helps synchronize nutrient release with plant demand, reducing the rapid fixation of phosphate in the soil and minimizing losses. nih.gov

Combined Fertilization: Studies investigate the synergistic effects of applying nitrogen and phosphorus fertilizers together. For instance, research in subtropical plantations used sodium dihydrogen phosphate in combination with ammonium (B1175870) nitrate (B79036) to assess long-term effects on soil quality. mdpi.com Such combined applications can sometimes improve the negative effects of nitrogen-only fertilization, such as nitrate leaching. mdpi.com

Integrated Nutrient Management: This involves using sodium dihydrogen phosphate as part of a broader strategy that includes organic amendments. Organic materials can improve soil structure and nutrient retention, potentially enhancing the efficiency of inorganic fertilizers. A patent has been filed for a method that prepares sodium dihydrogen phosphate while co-producing a special compound fertilizer, highlighting an approach to utilize resources fully and reduce waste. google.com

The goal of these sustainable practices is to maximize the portion of phosphorus taken up by the crop from the applied fertilizer, thereby reducing the required application rate and the potential for environmental contamination. nih.gov

Enhancing Plant Nutrient Uptake and Growth Parameters

Phosphorus is indispensable for plant growth, playing a critical role in fundamental physiological and biochemical processes. phytojournal.comresearchgate.net As a component of ATP, it is central to energy transfer for photosynthesis and respiration. jindunchemistry.com It is also a structural element of nucleic acids (DNA and RNA) and phospholipids, which form cell membranes. researchgate.net

The application of sodium dihydrogen phosphate provides a readily soluble source of phosphorus, which can directly enhance plant nutrition and development: annexechem.com

Root Development: Adequate phosphorus is crucial for stimulating robust root growth, particularly in the early stages of plant development. A well-developed root system allows the plant to explore a larger volume of soil for water and other nutrients. annexechem.comresearchgate.net

Flowering and Fruiting: Phosphorus plays a key role in flower and seed formation, directly impacting crop yield and quality. annexechem.comjindunchemistry.com

The availability of phosphate from sources like sodium dihydrogen phosphate can also influence the uptake of other nutrients. By promoting a healthy root system, it enhances the plant's ability to acquire other essential elements from the soil. annexechem.com

| Plant Parameter | Effect of Adequate Phosphorus Supply | Key Physiological Role |

|---|---|---|

| Root Growth | Enhanced development and proliferation | Energy for cell division and elongation |

| Photosynthesis | Improved efficiency | Component of ATP used in carbon fixation |

| Flowering/Fruiting | Promotes formation and development | Energy transfer for reproductive processes |

| Stress Tolerance | Can mitigate effects of salinity | Maintains physiological functions under stress |

| Nutrient Uptake | Improved uptake of other nutrients | Supports a larger, more efficient root system |

Soil Amendment Research

Beyond its role as a direct nutrient source, sodium dihydrogen phosphate is investigated for its properties as a soil amendment. annexechem.com A soil amendment is any material added to improve the soil's physical, chemical, or biological properties. saskoer.ca

The primary amending effect of sodium dihydrogen phosphate relates to its influence on soil pH. As an acidic salt, it can help lower the pH of alkaline soils. In high-pH soils, many micronutrients and phosphorus itself become less available. unl.edu By reducing the pH, even locally around the fertilizer granule, sodium dihydrogen phosphate can increase the solubility and availability of these nutrients. annexechem.com

Research into soil amendments often focuses on reclaiming problematic soils, such as saline-sodic soils. In these soils, excess sodium degrades soil structure and harms plants. While chemical amendments like gypsum are more commonly used to displace sodium, acidic materials can also play a role in improving such soils. mdpi.com The application of organic amendments like compost or manure in conjunction with inorganic fertilizers is a key area of research. mdpi.com Organic matter improves soil structure, water retention, and nutrient-holding capacity, which can buffer against the negative effects of salinity and enhance the efficacy of fertilizers like sodium dihydrogen phosphate. mdpi.com

| Research Area | Objective | Mechanism of Action |

|---|---|---|

| pH Modification | Lowering pH in alkaline soils | Introduction of an acidic salt |

| Nutrient Availability | Increase solubility of P and micronutrients | pH reduction increases solubility of certain minerals |

| Saline Soil Management | Improve plant growth in saline conditions | Supplying essential P to mitigate stress; potential minor pH effects |

| Integrated Approaches | Enhance overall soil health and fertility | Combining with organic amendments to improve soil structure and nutrient retention |

Q & A

Q. How is a sodium dihydrogen phosphate buffer solution prepared for HPLC applications?

To prepare a 50 mM sodium dihydrogen phosphate buffer (pH 6.8) for HPLC, dissolve 6.9 g of sodium dihydrogen phosphate monohydrate in 900 mL of water. Adjust the pH to 6.5 ± 0.05 using 5 M sodium hydroxide, then transfer to a 1 L volumetric flask and dilute to volume. Filter through a 0.22 µm membrane to ensure sterility and remove particulates . This method ensures precise pH control, critical for maintaining analyte stability and chromatographic reproducibility.

Q. Why does sodium dihydrogen phosphate exhibit both acidic and saline properties?

Sodium dihydrogen phosphate (NaH₂PO₄) acts as an acid due to its ability to donate hydrogen ions in aqueous solutions (e.g., H₂PO₄⁻ → H⁺ + HPO₄²⁻). Simultaneously, its ionic composition (Na⁺ and H₂PO₄⁻) classifies it as a salt, formed by partial neutralization of phosphoric acid with sodium hydroxide. This duality enables its use in buffering systems, where it resists pH changes by neutralizing added acids or bases .

Advanced Research Questions

Q. How can factorial design optimize sodium dihydrogen phosphate concentration in microbial enzyme production?

A two-level full factorial design identifies critical factors (e.g., pH, moisture, sodium dihydrogen phosphate concentration) for maximizing fibrinolytic enzyme yield in Pseudoalteromonas sp. After screening, ANOVA analysis (F-value = 96.26) validates the model significance. Optimal conditions include 0.25% sodium dihydrogen phosphate, pH 8.0, and 120% moisture, achieving enzyme yields up to 1388 U/mL. This method reduces experimental runs while accounting for interaction effects . For Aspergillus melanin production, a Box-Behnken design with three factors (temperature, moisture, sodium dihydrogen phosphate) at three levels refines optimization, using regression models to predict outcomes .

Q. What novel synthesis methods exist for sodium dihydrogen phosphate beyond traditional neutralization?

An ion-exchange method replaces sodium hydroxide with sodium chloride and orthophosphoric acid. Passing NaCl through a cation-exchange resin generates H⁺ ions, which react with H₃PO₄ to form NaH₂PO₄ at room temperature. This approach avoids high-temperature neutralization, reduces energy costs, and minimizes byproducts, offering an eco-friendly alternative .

Q. How do researchers reconcile solubility discrepancies of metal oxides in sodium dihydrogen phosphate solutions?

Solubility data for cupric/cuprous oxides in NaH₂PO₄-NaOH solutions vary due to pH, ionic strength, and temperature. For example, at pH 6.5, cupric oxide solubility increases linearly with phosphate concentration, while cuprous oxide exhibits non-linear trends. Researchers must standardize experimental conditions (e.g., buffer composition, temperature) and validate results using techniques like ICP-MS to resolve inconsistencies .

Q. What statistical methods address contradictions in optimal sodium dihydrogen phosphate concentrations across studies?

Contradictions arise from differing microbial strains, growth media, or environmental conditions. To resolve these, employ multivariate regression models (e.g., response surface methodology) and ANOVA to quantify factor interactions. For instance, in Pseudoalteromonas sp., sodium dihydrogen phosphate’s effect is non-linear, requiring quadratic terms in the model. Sensitivity analysis further identifies concentration thresholds for inhibitory effects .

Methodological Considerations

- Buffer Capacity Optimization : Adjust the NaH₂PO₄/Na₂HPO₄ ratio to achieve target pH ranges (e.g., 5.8–8.0). Use the Henderson-Hasselbalch equation to predict buffer capacity, ensuring ±0.05 pH stability under experimental conditions .

- Purity Standards : Select ACS reagent-grade NaH₂PO₄ monohydrate (≥98%) for trace metal-sensitive applications (e.g., enzymology), as impurities like chloride or sulfate can inhibit reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.